Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is a chemical compound with the following structural formula:
CH3CH2NHC(O)N(CH2CO2Et)
This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms. The presence of the carboxylate group makes it an ester derivative.
Preparation Methods
Synthetic Routes::
Aminomethylation of Ethyl Glyoxylate:
- While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in the laboratory using the methods described above.
Chemical Reactions Analysis
Reactions::
Oxidation and Reduction:
Substitution Reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- If used as a drug candidate, it may interact with cellular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
Comparison with Similar Compounds
- Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is unique due to its oxadiazole ring and ester functionality.
- Similar Compounds:
3-Aminomethylpyridine: (CAS: 3731-52-0) : Contains an aminomethyl group attached to a pyridine ring.
Pinacol boronic esters: : Used in Suzuki–Miyaura coupling reactions, but structurally different.
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIWRMPHKAXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219358 |
Source
|
Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
732982-68-2 |
Source
|
Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=732982-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501219358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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